molecular formula C6H12FN B3086850 3-(Fluoromethyl)piperidine CAS No. 116574-73-3

3-(Fluoromethyl)piperidine

Cat. No. B3086850
CAS RN: 116574-73-3
M. Wt: 117.16 g/mol
InChI Key: XCFQIKQVRXAIEX-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic compound including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . One method involves the use of a base-free Pd (DMSO) 2 (TFA) 2 catalyst that enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .


Molecular Structure Analysis

The molecular formula of this compound is C6H12FN . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A virtual library of fragments derived from the 20 cis- and trans-disubstituted piperidines showed that it consisted of 3D molecules with suitable molecular properties to be used in fragment-based drug discovery programs .


Physical And Chemical Properties Analysis

The molecular weight of this compound hydrochloride is 153.63 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Fluorinated N-Heterocycles : 3-Fluoro- and trifluoromethylthio-piperidines are crucial for discovery chemistry. A method to access analogs of these compounds with rich functionality for chemoselective derivatization with high diastereocontrol has been developed (García-Vázquez et al., 2021).

  • Accessing (Multi)Fluorinated Piperidines : Fluorinated piperidines are desirable in pharmaceutical and agrochemical research. A method for the cis-selective hydrogenation of abundant and cheap fluoropyridines has been described, enabling the chemoselective reduction of fluoropyridines and facilitating the synthesis of enantioenriched fluorinated piperidines (Wagener et al., 2020).

  • PET Imaging of Sigma1 Receptors : A fluorobutyl-substituted spirocyclic piperidine derivative has been synthesized for PET imaging of σ1 receptors. The compound shows high affinity and selectivity for σ1 receptors, making it suitable for neuroimaging (Maisonial et al., 2011).

  • Fluorination for Selective Human 5-HT1D Receptor Ligands : Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles has produced selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This fluorination significantly reduces the pKa of the compounds, influencing oral absorption (van Niel et al., 1999).

  • Antileukemic Activity of Piperidine Derivatives : A study on the anticancer effect associated with the piperidine framework led to the synthesis of several derivatives with antiproliferative activity against human leukemia cells (Vinaya et al., 2011).

  • Fluorination Methods for N-heterocycles : A procedure for the synthesis of trans-3-fluoro-2-substituted piperidines has been developed, utilizing electrophilic fluorination of cyclic enamines and Lewis acid mediated nucleophilic substitution. These fluorinated N-heterocycles are of interest in various fields including pharmaceuticals (Gichuhi et al., 2014).

Safety and Hazards

When handling 3-(Fluoromethyl)piperidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future of 3-(Fluoromethyl)piperidine lies in its potential applications in these areas.

properties

IUPAC Name

3-(fluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFQIKQVRXAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)piperidine
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3-(Fluoromethyl)piperidine
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3-(Fluoromethyl)piperidine
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3-(Fluoromethyl)piperidine
Reactant of Route 5
3-(Fluoromethyl)piperidine
Reactant of Route 6
3-(Fluoromethyl)piperidine

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